

The Discovery and History of Sinigrin Hydrate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Sinigrin hydrate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinigrin, a prominent glucosinolate found in plants of the Brassicaceae family, has a rich history intertwined with the development of natural product chemistry. This technical guide provides a comprehensive overview of the discovery, history, and key scientific milestones related to **sinigrin hydrate**. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering detailed insights into its physicochemical properties, historical and modern experimental protocols, and its interaction with key biological signaling pathways.

Discovery and Historical Milestones

The journey of sinigrin's discovery began in the 19th century with early investigations into the pungent principles of mustard seeds.

- **1839: Initial Isolation** The first reported isolation of a substance from black mustard seeds (*Brassica nigra*) is credited to the French chemists Pierre-Jean Robiquet and Antoine-François Boutron-Charlard. They documented their findings on the components of mustard seeds, laying the groundwork for future discoveries.^[1]
- **1840: Identification of Potassium Myronate** A year later, Antoine Bussy isolated the potassium salt of what he named "myronic acid," which is now known as sinigrin. This

marked a significant step in identifying the specific chemical entity responsible for the characteristic pungency of mustard.

- **Early 20th Century: Structural Elucidation** By 1930, the fundamental chemical structure of sinigrin had been established, revealing it to be a glucoside.^[1] This early work provided the basic framework of a glucose molecule linked to a sulfur-containing aglycone.
- **1963: Stereochemistry Confirmation** The precise three-dimensional arrangement of atoms in the sinigrin molecule, its stereochemistry, was definitively determined through X-ray crystallography of its potassium salt. This confirmed the Z-configuration of the C=N bond, a characteristic feature of all naturally occurring glucosinolates.^[1]
- **1965: First Laboratory Synthesis** The first successful laboratory synthesis of sinigrin was achieved, providing a method to produce the compound independent of its natural sources and enabling further chemical and biological studies.

Physicochemical Properties of Sinigrin Hydrate

Sinigrin is typically isolated and handled in its hydrate form. The following tables summarize its key physicochemical properties.

General and Physical Properties

Property	Value	Reference(s)
Chemical Formula	$C_{10}H_{16}KNO_9S_2 \cdot xH_2O$	^[2] ^[3]
Molar Mass (Anhydrous)	397.46 g/mol	^[2] ^[3]
Appearance	White to faint beige crystalline powder	^[2]
Melting Point	127-129 °C (with decomposition)	
Specific Rotation $[\alpha]_D^{20}$	-17° (c=1 in H ₂ O)	

Solubility Data

Solvent	Solubility (mg/mL)	Temperature (°C)	Reference(s)
Water	125	Ambient	[2]
Dimethyl Sulfoxide (DMSO)	79	Ambient	[2]
Ethanol	~30	Ambient	[3]
Methanol	Soluble	Not specified	
Phosphate Buffered Saline (PBS, pH 7.2)	~1	Ambient	[3]

Spectroscopic Data

Technique	Key Data Points	Reference(s)
UV-Vis Spectroscopy (λ_{max})	227 nm	[3][4]
^1H -NMR Spectroscopy	Signals corresponding to the allyl group and the glucose moiety have been reported.	[5][6]
^{13}C -NMR Spectroscopy	Characteristic chemical shifts for the glucosinolate core structure have been identified.	[5]
FTIR Spectroscopy	Peaks associated with hydroxyl, sulfate, and thioglucoside functional groups are observed.	[7]

Experimental Protocols

Historical Isolation Method (Conceptual Reconstruction based on 19th-Century Practices)

Early isolation methods for sinigrin were laborious and relied on classical chemical techniques. The following is a conceptual reconstruction of a likely protocol:

- Source Material: Finely ground seeds of black mustard (*Brassica nigra*).
- Defatting: The powdered seeds were first treated with a non-polar solvent, such as diethyl ether, to remove fatty oils. This was typically done through repeated washing and filtration.
- Extraction: The defatted seed meal was then extracted with boiling 80% ethanol. The alcohol would dissolve the sinigrin and other polar compounds, leaving behind insoluble plant material. The process would involve heating the mixture under reflux for several hours.
- Concentration: The ethanolic extract was filtered and then concentrated by distillation to remove the bulk of the ethanol.
- Purification: The resulting aqueous concentrate would be treated with lead acetate to precipitate tannins and other impurities. The excess lead was then removed by bubbling hydrogen sulfide gas through the solution, precipitating lead sulfide.
- Crystallization: The purified aqueous solution was then slowly evaporated. As the volume decreased, **sinigrin hydrate** would crystallize out as fine, needle-like crystals. The crystals would be collected by filtration and washed with a small amount of cold water or ethanol.



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Modern Extraction and Purification Protocol

Modern methods for isolating **sinigrin hydrate** are more efficient and utilize advanced chromatographic techniques.

- Source Material: Commercially available defatted mustard seed meal (*Brassica juncea* or *Brassica nigra*).
- Extraction:

- Suspend the seed meal in boiling 70% methanol for 15-20 minutes to inactivate the myrosinase enzyme.
- Cool the mixture and continue extraction with stirring at room temperature for 2 hours.
- Filter the mixture through cheesecloth and then through filter paper to remove solid plant material.
- Purification by Anion-Exchange Chromatography:
 - Concentrate the filtrate under reduced pressure to remove the methanol.
 - Load the resulting aqueous extract onto a DEAE-Sephadex A-25 column (or similar anion-exchange resin) that has been pre-equilibrated with a suitable buffer (e.g., 20 mM MES, pH 6.5).
 - Wash the column extensively with the equilibration buffer to remove unbound impurities.
 - Elute the bound glucosinolates, including sinigrin, with a salt gradient (e.g., 0-0.5 M potassium sulfate).
 - Collect fractions and analyze for the presence of sinigrin using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Crystallization:
 - Pool the fractions containing pure sinigrin and desalt them using a suitable method (e.g., dialysis or size-exclusion chromatography).
 - Concentrate the desalted sinigrin solution under reduced pressure.
 - Induce crystallization by adding a miscible anti-solvent, such as ethanol or acetone, and storing at 4°C.
 - Collect the resulting crystals of **sinigrin hydrate** by filtration, wash with the anti-solvent, and dry under vacuum.

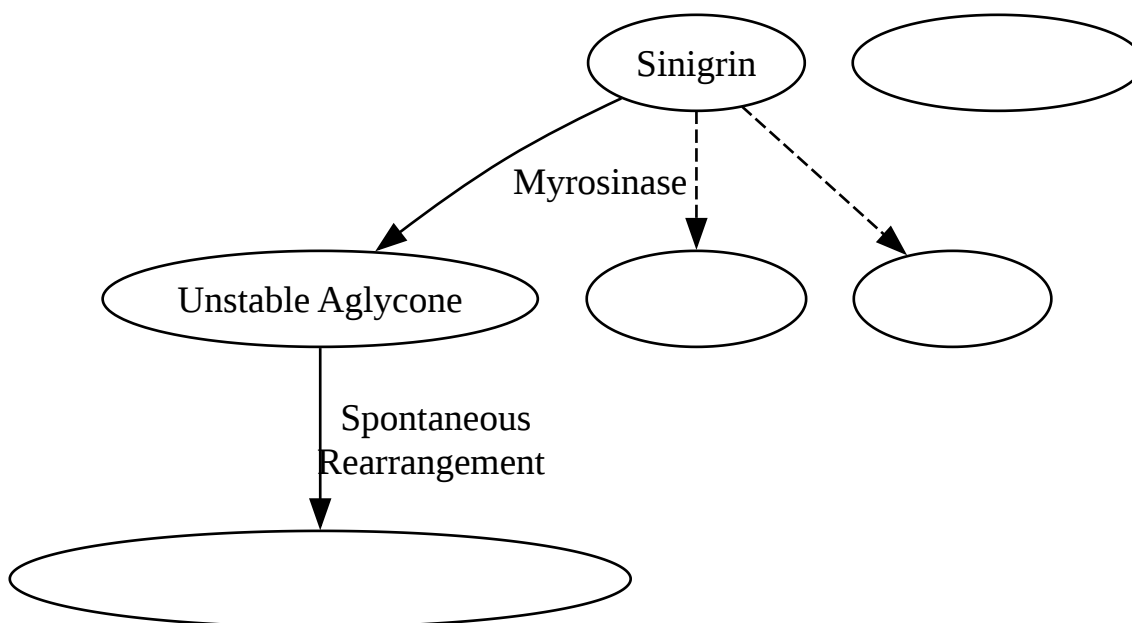


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Biological Activity and Signaling Pathways

Sinigrin itself is largely biologically inactive. Its potent biological effects are primarily attributed to its hydrolysis product, allyl isothiocyanate (AITC), which is formed when plant tissues are damaged, bringing sinigrin into contact with the enzyme myrosinase. AITC is known to modulate several key signaling pathways involved in inflammation and cellular stress responses.

Myrosinase-Catalyzed Hydrolysis of Sinigrin

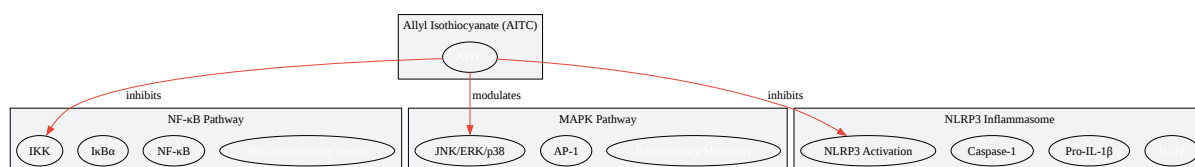


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Interaction with Inflammatory Signaling Pathways

AITC has been shown to exert anti-inflammatory effects by modulating the NF- κ B, MAPK, and NLRP3 inflammasome signaling pathways.

- **NF- κ B Pathway:** AITC can inhibit the activation of the transcription factor NF- κ B. It achieves this by preventing the degradation of I κ B α , the inhibitory protein that sequesters NF- κ B in the cytoplasm. This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF- α and IL-6.
- **MAPK Pathway:** The mitogen-activated protein kinase (MAPK) pathway is another critical regulator of inflammation. AITC has been observed to modulate the phosphorylation of key kinases in this pathway, including JNK, ERK, and p38, thereby influencing the expression of inflammatory mediators.
- **NLRP3 Inflammasome:** AITC can inhibit the activation of the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the innate immune response. By inhibiting its activation, AITC can reduce the production of the pro-inflammatory cytokine IL-1 β .



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Conclusion

Sinigrin hydrate, a historically significant natural product, continues to be a subject of scientific interest due to the potent biological activities of its hydrolysis product, allyl isothiocyanate. This technical guide has provided a comprehensive overview of its discovery, physicochemical

properties, and methods of isolation, alongside an exploration of its impact on crucial cellular signaling pathways. A thorough understanding of these aspects is essential for researchers and professionals seeking to harness the therapeutic potential of this fascinating molecule and its derivatives.

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